2-Ethylbutyl acetate 2-Ethylbutyl acetate 2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air.
2-Ethylbutyl acetate, also known as fema 2425, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Ethylbutyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-ethylbutyl acetate is primarily located in the membrane (predicted from logP). 2-Ethylbutyl acetate has a sweet, apricot, and banana taste.
Brand Name: Vulcanchem
CAS No.: 10031-87-5
VCID: VC21231669
InChI: InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3
SMILES: CCC(CC)COC(=O)C
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

2-Ethylbutyl acetate

CAS No.: 10031-87-5

Cat. No.: VC21231669

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylbutyl acetate - 10031-87-5

Specification

Description 2-ethylbutyl acetate appears as a clear colorless liquid. Denser than water and insoluble in water. Vapors heavier than air.
2-Ethylbutyl acetate, also known as fema 2425, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 2-Ethylbutyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-ethylbutyl acetate is primarily located in the membrane (predicted from logP). 2-Ethylbutyl acetate has a sweet, apricot, and banana taste.
CAS No. 10031-87-5
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 2-ethylbutyl acetate
Standard InChI InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3
Standard InChI Key HQLKZWRSOHTERR-UHFFFAOYSA-N
SMILES CCC(CC)COC(=O)C
Canonical SMILES CCC(CC)COC(=O)C
Boiling Point 162.5 °C
Flash Point 130 °F (NFPA, 2010)
Melting Point -100 °C
<-100°C

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